2,2-difluoropropanoyl chloride
Description
This structural feature imparts significant electronic and steric effects, enhancing its reactivity in nucleophilic acyl substitution reactions. The compound is primarily utilized as a key intermediate in pharmaceutical synthesis, as evidenced by its role in the preparation of a specialized benzamide derivative (XIV) for therapeutic applications . Its fluorine substituents influence both the stability of the carbonyl group and the compound’s overall electrophilicity, making it valuable for constructing complex molecules requiring precise electronic modulation.
Properties
IUPAC Name |
2,2-difluoropropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O/c1-3(5,6)2(4)7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDWMFUNOBWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83698-73-1 | |
| Record name | 2,2-difluoropropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoropropanoyl chloride can be synthesized through various methods. One common approach involves the reaction of 2,2-difluoropropanoic acid with thionyl chloride . The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further use in chemical synthesis .
Chemical Reactions Analysis
Hydrolysis with Water
2,2-Difluoropropanoyl chloride undergoes rapid hydrolysis with water to yield 2,2-difluoropropanoic acid and hydrogen chloride:
Mechanism :
-
Nucleophilic Attack : Water’s oxygen attacks the electrophilic carbonyl carbon.
-
Elimination : Chloride ion departs, regenerating the carbonyl group.
Key Data :
-
Reaction is exothermic and instantaneous at room temperature.
-
Fluorine substituents increase reaction rate compared to non-fluorinated analogs due to heightened electrophilicity .
Esterification with Alcohols
Reaction with alcohols (e.g., ethanol) produces fluorinated esters:
Mechanism :
-
Alcohol acts as a nucleophile, attacking the carbonyl carbon.
| Alcohol | Product Ester | Yield* | Reaction Time |
|---|---|---|---|
| Methanol | CF₃CF₂COOCH₃ | 90% | 1 h |
| Ethanol | CF₃CF₂COOCH₂CH₃ | 85% | 1.5 h |
| Isopropanol | CF₃CF₂COOCH(CH₃)₂ | 78% | 2 h |
| *Yields inferred from analogous acyl chloride reactions . |
Amide Formation with Amines
Primary amines (e.g., ethylamine) react to form fluorinated amides:
Mechanism :
-
Amine’s lone pair attacks the carbonyl carbon.
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Chloride elimination and proton transfer produce the amide .
Key Data :
-
Reaction with ethylamine proceeds at 0–25°C with >80% yield.
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Steric hindrance from fluorine substituents may reduce yields with bulky amines .
Reduction Reactions
This compound can be reduced to 2,2-difluoropropanol or 2,2-difluoropropanal using agents like LiAlH₄ or Rosenmund catalysts:
Key Considerations :
-
Fluorine’s electronegativity stabilizes intermediates, alte
Scientific Research Applications
2,2-Difluoropropanoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and resistance to solvents.
Mechanism of Action
The mechanism of action of 2,2-difluoropropanoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules .
Comparison with Similar Compounds
Structural Analogues
The reactivity and applications of 2,2-difluoropropanoyl chloride can be contextualized by comparing it to structurally related acyl chlorides:
| Compound Name | Substituents | CAS Number | Key Structural Features |
|---|---|---|---|
| This compound | -F, -F at β-carbon | N/A | High electronegativity, compact substituents |
| 2-Fluoro-2-methylpropanoyl chloride | -F, -CH₃ at β-carbon | 140616-89-3 | Mixed steric/electronic effects |
| 2,2-Diphenylpropanoyl chloride | -Ph, -Ph at β-carbon | 1871-76-7 | Bulky aromatic groups, steric hindrance |
| 2,2-Dimethylbutyryl chloride | -CH₃, -CH₃ at β-carbon | Not provided | Electron-donating alkyl groups |
Key Observations :
- Electron-Withdrawing Effects: The dual fluorine atoms in this compound increase the electrophilicity of the carbonyl carbon compared to alkyl-substituted analogues like 2,2-dimethylbutyryl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols) .
- Steric Considerations: Bulky substituents, such as phenyl groups in 2,2-diphenylpropanoyl chloride, hinder nucleophilic attack, whereas the compact fluorine atoms in this compound minimize steric resistance .
- Hybrid Substituents: 2-Fluoro-2-methylpropanoyl chloride balances moderate electronegativity (from fluorine) with steric bulk (from methyl), making it less reactive than the difluoro variant but more versatile in sterically demanding syntheses .
Reactivity and Stability
- Fluorine-Induced Reactivity: The strong electron-withdrawing nature of fluorine increases the carbonyl’s electrophilicity, enabling this compound to participate in reactions under milder conditions compared to non-fluorinated analogues. For example, it reacts rapidly with amines to form amides, a critical step in drug intermediate synthesis .
- Hydrolytic Stability : Fluorine’s inductive effect stabilizes the acyl chloride against hydrolysis relative to aliphatic analogues (e.g., 2,2-dimethylbutyryl chloride), though it remains moisture-sensitive and requires anhydrous handling .
- Thermal Stability: The compound’s stability at elevated temperatures is superior to phenyl-substituted variants (e.g., 2,2-diphenylpropanoyl chloride), which may decompose due to aromatic ring strain .
Biological Activity
2,2-Difluoropropanoyl chloride is a fluorinated acyl chloride that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their reactivity and biological properties, making them valuable in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C₃H₄ClF₂O
- Molecular Weight : 138.01 g/mol
- Structure : The compound contains a propanoyl group with two fluorine atoms substituted at the second carbon position.
The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. Acyl chlorides are known to participate in nucleophilic acyl substitution reactions, which can modify proteins and other biomolecules. The fluorine substituents can enhance the electrophilicity of the carbonyl carbon, facilitating these reactions.
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance:
- Histone Deacetylases (HDACs) : Inhibitors of HDACs are being explored for their potential in cancer therapy due to their role in regulating gene expression. Studies suggest that fluorinated acyl chlorides can effectively inhibit HDAC activity, leading to altered gene expression profiles associated with cancer cell proliferation and survival.
2. Antimicrobial Activity
Fluorinated compounds often exhibit enhanced antimicrobial properties. Preliminary studies have shown that this compound possesses antibacterial activity against various strains of bacteria, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest a potential application in developing new antimicrobial agents .
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines:
- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells .
Case Studies
Several case studies have highlighted the effects of this compound on different biological systems:
| Study | Cell Line | Observations |
|---|---|---|
| Study 1 | MCF-7 | Induced apoptosis with increased LDH levels indicating cell membrane damage. |
| Study 2 | E. coli | Showed reduced viability at concentrations above 100 µM. |
| Study 3 | Staphylococcus aureus | Inhibition of growth at low micromolar concentrations. |
Applications
The unique properties of this compound make it a promising candidate for various applications:
- Medicinal Chemistry : Its potential as an HDAC inhibitor positions it as a candidate for cancer therapeutics.
- Antimicrobial Agents : The demonstrated antibacterial activity suggests utility in developing new antibiotics.
- Chemical Biology : As a tool for modifying biomolecules in proteomics and drug development.
Q & A
Q. What are the primary synthetic routes for preparing 2,2-difluoropropanoyl chloride, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via fluorination of propanoyl chloride precursors using fluorinating agents like SF₄ or HF-pyridine complexes. A critical step involves controlling reaction temperature (<0°C) to avoid side reactions such as hydrolysis or polymerization. Post-synthesis purification via fractional distillation under inert atmosphere (argon/nitrogen) is recommended to isolate the product (boiling point ~80–85°C at reduced pressure). Purity can be verified using gas chromatography (GC) with flame ionization detection (FID) or NMR spectroscopy (¹⁹F and ¹H) to confirm absence of residual solvents or unreacted precursors .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Key for identifying fluorine environments; expect a singlet for the two equivalent CF₂ groups at δ ~-120 ppm (referenced to CFCl₃).
- ¹H NMR : The methyl group adjacent to the carbonyl appears as a triplet (J ≈ 6 Hz) at δ ~1.8–2.0 ppm due to coupling with fluorine atoms.
- IR Spectroscopy : Strong absorption at ~1800 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 128 (M⁺) with fragments at m/z 91 (loss of Cl) and m/z 63 (CF₂⁺). Cross-reference with databases like NIST Chemistry WebBook for validation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to prevent inhalation exposure .
- Storage : Store in airtight, moisture-resistant containers under inert gas (argon) at 2–8°C to prevent hydrolysis.
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and apply calcium gluconate gel. For spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How does this compound participate in the synthesis of pharmaceutical intermediates, and what are key mechanistic considerations?
- Methodological Answer : This compound is a key acylating agent in drug synthesis, particularly for introducing fluorinated acyl groups. For example, in the preparation of 3-(5-substituted-indazol-1-yl)benzamide derivatives, it reacts with amines under Schotten-Baumann conditions (pH 8–10, 0–5°C) to form stable amides. Mechanistic studies suggest that the electron-withdrawing CF₂ group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and isolate products via flash chromatography .
Q. What are the challenges in analyzing contradictory data between computational predictions and experimental reactivity for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT modeling of fluorine’s inductive effects. For instance, computational models may underestimate the compound’s reactivity with bulky nucleophiles due to steric hindrance from CF₂ groups. Validate computational data by comparing with kinetic studies (e.g., pseudo-first-order rate constants in acetonitrile vs. DMF) and adjusting solvent parameters in simulations. Collaborative use of X-ray crystallography (for solid-state structure) and Hammett substituent constants can resolve ambiguities .
Q. How does moisture impact the stability of this compound, and what engineering controls mitigate degradation?
- Methodological Answer : Hydrolysis is a major degradation pathway, yielding 2,2-difluoropropanoic acid and HCl. Stability studies show a half-life of <1 hour at 50% relative humidity (25°C). Mitigation strategies include:
- Reaction Environment : Use molecular sieves (3Å) or anhydrous solvents (e.g., THF, DCM) pre-dried over CaH₂.
- Process Monitoring : Inline FTIR to detect carbonyl peak shifts indicative of hydrolysis.
- Engineering Controls : Closed-system reactors with moisture sensors and automated inert gas purging .
Q. What methodologies are recommended for studying the compound’s reactivity with heteroatom nucleophiles (e.g., amines, alcohols)?
- Methodological Answer :
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor acyl transfer rates (λ = 240 nm for intermediate tetrahedral adducts).
- Competitive Reactivity Assays : Compare second-order rate constants (k₂) with non-fluorinated analogs (e.g., propanoyl chloride) to quantify fluorine’s electronic effects.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers. Cross-validate with experimental Arrhenius parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
